2-Chloro-7-methoxyquinoline-3-methanol
Overview
Description
2-Chloro-7-methoxyquinoline-3-methanol (CMMM) is a unique chemical compound with the empirical formula C11H10ClNO2 . It belongs to the class of halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methoxyquinoline-3-methanol can be represented by the SMILES stringCOc1ccc2cc(CO)c(Cl)nc2c1
. The InChI representation is 1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3
. Physical And Chemical Properties Analysis
2-Chloro-7-methoxyquinoline-3-methanol is a solid compound . It has a molecular weight of 223.66 g/mol .Scientific Research Applications
Organic Synthesis and Photocyclization
Research has demonstrated the role of substituents in the photocyclization process of certain quinoline derivatives. Sakurai et al. (2003) found that the introduction of a methoxy group at the meta position of the styryl benzene ring leads to regioselective formation of 2-quinolinone and isoquinoline derivatives, showcasing the impact of electronic and steric effects on the cyclization pathway (Sakurai, Maekawa, Kajiwara, Iseya, Igarashi, 2003). This insight is crucial for designing synthetic routes to complex organic molecules.
Charge Density Analysis
Hathwar and Guru Row (2010) conducted a study on the charge density distribution in compounds including 2-chloro-3-quinolinyl methanol. Their work, using high-resolution X-ray diffraction data, revealed insights into the nature of Cl···Cl intermolecular interactions. The findings suggest potential applications in understanding and predicting molecular interactions in solid-state chemistry (Hathwar, Guru Row, 2010).
Metal Ion Sensing
The compound's utility extends into the realm of chemosensors for metal ions. Research by Prodi et al. (2001) highlighted the selective response of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 towards Cd^2+ ions, showcasing its potential as a chemosensor in environmental monitoring and bioanalysis. This specificity towards Cd^2+ over other metal ions could be leveraged in designing selective probes for heavy metal detection (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, Savage, 2001).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It’s important to handle it with appropriate safety measures, including wearing protective clothing and eye protection .
Relevant Papers The relevant papers for 2-Chloro-7-methoxyquinoline-3-methanol are not specified in the available resources .
properties
IUPAC Name |
(2-chloro-7-methoxyquinolin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZILTDJTOMNDTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356675 | |
Record name | 2-Chloro-7-methoxyquinoline-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxyquinoline-3-methanol | |
CAS RN |
333408-48-3 | |
Record name | 2-Chloro-7-methoxyquinoline-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 333408-48-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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